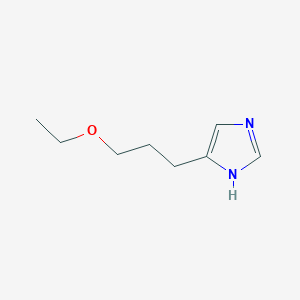

4-(3-ethoxypropyl)-3H-imidazole

概要

説明

FUB-130は、PD051184としても知られており、ヒスタミンH3受容体の高親和性アンタゴニストとして作用する合成化合物です。これは、特に中枢神経系におけるヒスタミン関連活動の調節における潜在的な治療用途について研究されてきました。 この化合物は、ヒスタミン取り込みを阻害する能力で知られており、薬理学研究において貴重なツールとなっています .

準備方法

FUB-130の合成には、コア構造の調製から始まり、特定の官能基の導入を伴ういくつかのステップが含まれます。合成経路には、通常、以下が含まれます。

コア構造の形成: 最初のステップには、コアインダゾール構造の合成が含まれます。

官能基の導入: フルオロベンジル基やカルボニル基などの特定の官能基は、さまざまな化学反応によってコア構造に導入されます。

精製: 最終生成物は、クロマトグラフィーなどの技術を使用して精製され、高純度と収率が確保されます。

化学反応の分析

FUB-130は、以下を含むいくつかのタイプの化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、化合物上の官能基を変更するために使用できます。

置換: 特にフルオロベンジル基を伴う置換反応は、FUB-130の合成と修飾において一般的です。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Imidazole derivatives, including 4-(3-ethoxypropyl)-3H-imidazole, have been explored for their antimicrobial activities. Research indicates that imidazole compounds can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown promising results against Bacillus cereus and Escherichia coli, indicating potential for development as antibacterial agents .

Analgesic and Anti-inflammatory Activities

Studies have demonstrated that imidazole-based compounds can act as effective analgesics and anti-inflammatory agents. For example, a series of novel imidazole analogues were synthesized and evaluated for their analgesic properties, with some showing up to 89% efficacy at specific dosages . This highlights the potential of this compound in pain management therapies.

Materials Science

Flotation Agents in Mineral Recovery

In the field of materials science, this compound has been investigated as a flotation collector for lithium recovery from minerals such as spodumene. Experimental results indicated that the compound could significantly enhance the flotation yield, achieving recovery rates between 40% to 50% when used with appropriate frothers . This application is particularly relevant in the context of increasing demand for lithium in battery technologies.

Environmental Applications

Sustainable Chemical Processes

The imidazole scaffold is known for its versatility in catalysis and as a ligand in various chemical reactions. Research has shown that imidazole derivatives can facilitate sustainable chemical processes by acting as catalysts or stabilizers in reactions aimed at reducing environmental impact. The ability of these compounds to interact with different substrates makes them valuable in designing greener synthetic pathways .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Activity (Zone of Inhibition) |

|---|---|---|

| 1 | Bacillus cereus | 15 mm |

| 2 | Escherichia coli | 10 mm |

| 3 | Staphylococcus aureus | 12 mm |

Table 2: Flotation Recovery Rates Using Imidazole Derivatives

| Compound | pH Level | Recovery Yield (%) |

|---|---|---|

| This compound | 2 | 45 |

| Polyether-tethered variant | 8 | 50 |

Case Studies

-

Study on Antimicrobial Efficacy

A study conducted on various imidazo[4,5-b]pyridine derivatives revealed that modifications to the imidazole ring can enhance antibacterial activity. The findings suggest that structural variations can lead to improved interactions with bacterial enzymes, thereby increasing efficacy against resistant strains . -

Lithium Recovery Experiment

An experimental setup was designed to assess the flotation efficiency of several imidazole derivatives in lithium extraction processes. The study found that the use of longer-chain imidazoles significantly improved recovery rates compared to shorter-chain variants, indicating the importance of molecular structure in flotation performance .

作用機序

FUB-130は、主に中枢神経系に見られるヒスタミンH3受容体に結合することでその効果を発揮します。アンタゴニストとして作用することで、ヒスタミン取り込みを阻害し、それによってさまざまな神経伝達物質の放出を調節します。 この作用は、認知機能、睡眠覚醒調節、およびその他の中枢神経系活動に関与するいくつかの分子経路に影響を与えます .

類似の化合物との比較

FUB-130は、ヨードプロキシファンやカルボペラミドなどの他のヒスタミンH3受容体アンタゴニストに似ています。 ヒスタミン取り込みを阻害する高親和性と効力においてユニークです。類似の化合物には、以下が含まれます。

ヨードプロキシファン: 同様の薬理学的特性を持つ、別の高親和性H3受容体アンタゴニスト。

カルボペラミド: ヒスタミン取り込みを阻害する効果で知られていますが、FUB-130ほど強力ではありません。

FUB-188とFUB-135: これらの化合物もH3受容体アンタゴニストですが、FUB-130と比較して親和性と効力が低くなっています.

FUB-130は、その高効力とヒスタミン関連活動を調節する効果により際立っており、研究と潜在的な治療用途の両方で貴重な化合物となっています。

類似化合物との比較

FUB-130 is similar to other histamine H3 receptor antagonists, such as iodoproxyfan and carboperamide. it is unique in its high affinity and potency in inhibiting histamine uptake. Similar compounds include:

Iodoproxyfan: Another high-affinity H3 receptor antagonist with similar pharmacological properties.

Carboperamide: Known for its effectiveness in inhibiting histamine uptake, though less potent than FUB-130.

FUB-188 and FUB-135: These compounds are also H3 receptor antagonists but exhibit lower affinity and potency compared to FUB-130.

FUB-130 stands out due to its high potency and effectiveness in modulating histamine-related activities, making it a valuable compound in both research and potential therapeutic applications.

生物活性

4-(3-ethoxypropyl)-3H-imidazole is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate various biological pathways, leading to significant physiological effects. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Signal Transduction Modulation : It can alter signal transduction pathways, impacting cellular responses to external stimuli.

- Induction of Apoptosis : Evidence suggests that this compound may induce programmed cell death in certain cancer cell lines, which is crucial for therapeutic applications.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HL-60 (leukemia), and HCT-116 (colon cancer).

- IC50 Values : The compound demonstrated significant potency with IC50 values in the low micromolar range, indicating effective inhibition of cell growth.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis |

| HL-60 | 0.4 | Inhibition of tubulin polymerization |

| HCT-116 | 2.6 | Modulation of signaling pathways |

Study 1: In Vitro Evaluation

In a controlled laboratory setting, the compound was tested for its effects on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in HL-60 cells, with a notable increase in the sub-G1 phase population, indicative of apoptotic activity .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound interacts with tubulin, inhibiting its polymerization. This was demonstrated through colchicine binding assays, where this compound effectively displaced colchicine from its binding site on tubulin, leading to enhanced antiproliferative activity .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and metabolic stability; however, detailed toxicity assessments are necessary to ensure safety for clinical applications.

特性

分子式 |

C8H14N2O |

|---|---|

分子量 |

154.21 g/mol |

IUPAC名 |

5-(3-ethoxypropyl)-1H-imidazole |

InChI |

InChI=1S/C8H14N2O/c1-2-11-5-3-4-8-6-9-7-10-8/h6-7H,2-5H2,1H3,(H,9,10) |

InChIキー |

RSHKAUMLIJVWFJ-UHFFFAOYSA-N |

SMILES |

CCOCCCC1=CN=CN1 |

正規SMILES |

CCOCCCC1=CN=CN1 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ethyl-3-(1H-imidazol-4-yl)propyl ether FUB 465 FUB465 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。